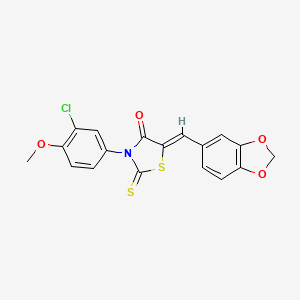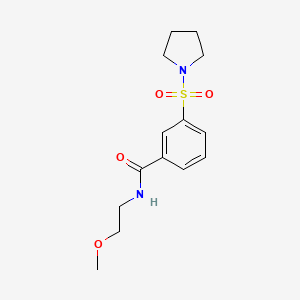![molecular formula C16H13N3O4S B4597906 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)acrylamide](/img/structure/B4597906.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)acrylamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)acrylamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.06267708 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)acrylamide derivatives have been explored for their corrosion inhibition properties. Specifically, synthetic acrylamide derivatives were assessed for their efficacy as corrosion inhibitors on copper in nitric acid solutions, demonstrating significant protection through chemical adsorption mechanisms. These studies also employed density functional theory (DFT) and Monte Carlo simulations to compare theoretical computations with experimental findings, highlighting their potential as mixed-type inhibitors with efficiencies reaching up to 86.1% (Abu-Rayyan et al., 2022).
Biochemical Interactions
The interactions of p-hydroxycinnamic acid amides, including derivatives of this compound, with bovine serum albumin (BSA) have been studied. These interactions were characterized using fluorescence and UV–vis spectral studies to understand the binding mechanisms and the impact on BSA's conformational changes, revealing insights into the biochemical properties and potential biomedical applications of these compounds (Meng et al., 2012).
Polymeric Modifications and Applications
Research has also focused on modifying polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including this compound derivatives. These modifications aim to enhance the hydrogels' properties for potential medical applications, demonstrating increased thermal stability and promising antibacterial and antifungal activities (Aly et al., 2015).
Antimicrobial Activity
A study on the synthesis of N-((4-amino sulfonyl)phenyl)acrylamide and its homo- and co-polymerization with various monomers has shown significant antimicrobial activity against several microorganisms. The research highlights the enhanced antimicrobial effects when the polymer is copolymerized with other monomers, indicating potential for use in medical applications such as drug delivery systems (Reddy et al., 2007).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c17-10-12(9-11-1-5-14(20)6-2-11)16(21)19-13-3-7-15(8-4-13)24(18,22)23/h1-9,20H,(H,19,21)(H2,18,22,23)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRHXOFNYLOFBQ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B4597830.png)

![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4597852.png)
![N-(4-tert-butylcyclohexyl)-2-{4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4597854.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B4597860.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4597866.png)

![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4597872.png)
![2-(2-chlorobenzoyl)-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4597888.png)
![4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4597901.png)
![2-methyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-3-furamide](/img/structure/B4597911.png)
![4-allyl-3-(1,3-benzodioxol-5-yl)-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4597920.png)
![3-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4597925.png)

